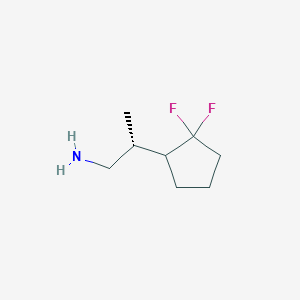![molecular formula C17H27N5O2 B2758654 2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide CAS No. 1172892-15-7](/img/structure/B2758654.png)
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolopyridazine derivative. Pyrazolopyridazines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrazolopyridazines can undergo a variety of reactions, including substitutions, additions, and cyclizations .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors : A study describes the synthesis of compounds with a pyrazolospirolactam core, highlighting a streamlined synthesis process. These compounds have shown potential as acetyl-CoA carboxylase inhibitors, which are relevant for medical applications such as cancer treatment and metabolic disorders (Kim Huard et al., 2012).
Potential Ligands for the GABA Receptor Complex : Research into the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines suggests these compounds could act as potential ligands for the GABA receptor complex, implying their use in neurological disorders treatment (Manuela Weber et al., 2002).
Anticonvulsant Activity : Studies on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives have shown promising anticonvulsant activities, suggesting potential applications in epilepsy treatment (Zeynep Aktürk et al., 2002).
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines synthesized as histamine H4 receptor (H4R) ligands have shown anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).
Chemical Synthesis and Modification
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : This study demonstrates the efficient synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating their potential utility in developing novel chemical entities (Rustam T. Iminov et al., 2015).
Facile Synthesis, Antimicrobial Evaluation, and Molecular Docking Studies : Research on pyrazole-imidazole-triazole hybrids has shown significant antimicrobial activity, highlighting the importance of structural innovation in developing new antimicrobial agents (Suman Punia et al., 2021).
Mechanism of Action
properties
IUPAC Name |
2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-7-8-18-13(23)10-21-16(24)15-12(14(20-21)11(2)3)9-19-22(15)17(4,5)6/h9,11H,7-8,10H2,1-6H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABGAXUZSGQJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2758571.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2758572.png)
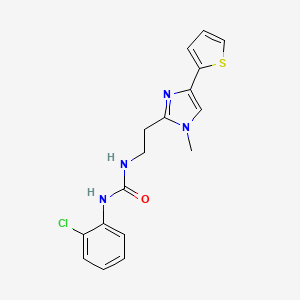

![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)

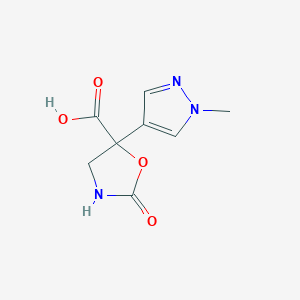
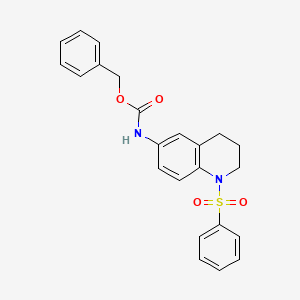
![N-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2758581.png)
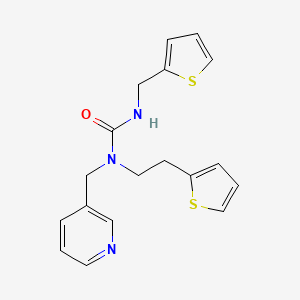

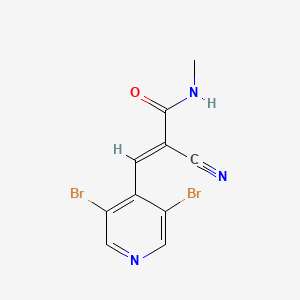
![2,2-Difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2758589.png)
